5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid
Overview
Description
5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[321]octan-8-yl]-3-methylpenta-2,4-dienoic acid is a complex organic molecule known for its unique structure and diverse functional groups
Mechanism of Action
Target of Action
The primary target of this compound is the Abscisic Acid Receptor PYL2 . This receptor is a key component in the signaling pathway of the plant hormone abscisic acid (ABA), which plays a crucial role in plant growth and development, especially in response to environmental stress.
Mode of Action
The compound interacts with the Abscisic Acid Receptor PYL2 by binding to its active site . This binding event triggers a conformational change in the receptor, which in turn initiates a cascade of downstream signaling events.
Biochemical Pathways
Upon binding to the receptor, the compound affects the ABA signaling pathway . This pathway is involved in various physiological processes in plants, including seed dormancy, germination, growth, and response to environmental stresses such as drought and salinity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid involves multiple steps, starting from readily available precursors. Typically, the synthetic route includes:
Formation of the oxabicyclo[3.2.1]octane scaffold: through a series of cyclization reactions.
Introduction of functional groups: such as hydroxy and methyl groups under controlled conditions.
Oxidation and reduction reactions: to obtain the desired stereochemistry and functional group placement.
Key reaction conditions involve precise temperature control, pH adjustment, and the use of specific catalysts to drive the reactions to completion with high yield and purity.
Industrial Production Methods
Industrial production leverages scalable methods, including:
Batch and continuous flow reactors: for optimized reaction control.
Purification techniques: like chromatography and crystallization to achieve high purity.
Automation and monitoring systems: to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, forming derivatives with higher oxidation states.
Reduction: : Reduction reactions convert it to more reduced forms, altering its functional groups.
Substitution: : Various substitution reactions replace functional groups, producing diverse analogs.
Common Reagents and Conditions
Oxidation: : Using agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Employing reagents such as lithium aluminum hydride or sodium borohydride in inert atmospheres.
Substitution: : Utilizing nucleophiles or electrophiles in polar aprotic solvents.
Major Products
Oxidized derivatives: : Yielding ketones and aldehydes.
Reduced products: : Resulting in alcohols and alkanes.
Substituted compounds: : Producing a range of functionalized analogs.
Scientific Research Applications
Chemistry
Reaction intermediates: : Serving as intermediates in complex organic synthesis.
Catalysts: : Acting as catalysts or catalyst precursors in organic reactions.
Biology
Biochemical studies: : Used to probe enzyme mechanisms and pathways.
Molecular probes: : Applied in imaging and diagnostic tools.
Medicine
Drug development: : Explored for potential therapeutic applications, including antiviral, antibacterial, and anticancer properties.
Pharmacological research: : Studied for its effects on various biological targets and systems.
Industry
Material science: : Incorporated into polymers and advanced materials for enhanced properties.
Agricultural chemicals: : Evaluated for use in pesticides and growth regulators.
Comparison with Similar Compounds
Uniqueness
Compared to similar compounds, 5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid stands out due to its:
Unique bicyclic structure: : Providing distinct chemical and biological properties.
Versatility in reactions: : Undergoing diverse chemical transformations.
Broad applications: : Spanning multiple fields from chemistry to medicine.
Similar Compounds
8-Hydroxy-2-(2-hydroxy-3-isopropyl-5-methylphenyl)-4-oxo-4H-chromene-3-carboxylic acid: : Another multifunctional compound with applications in drug development.
5-Methyl-3-oxo-2-(p-tolyl)cyclopentane-1-carboxylic acid: : Known for its use in biochemical studies and synthetic chemistry.
6-Oxo-2-methyl-4-(3-nitrophenyl)-5,6-dihydro-2H-pyran-3-carboxylic acid: : Studied for its diverse chemical reactivity and potential therapeutic uses.
This compound's multifaceted nature makes it a topic of ongoing research and exploration, highlighting its potential to drive advancements across various scientific domains.
Properties
IUPAC Name |
5-[(1R,5R,8S)-8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,19H,7-9H2,1-3H3,(H,17,18)/t13-,14-,15+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGYIFFQBZWOLJ-KFWWJZLASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC1(C2(CC(=O)CC1(OC2)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)O)C=C[C@@]1([C@@]2(CC(=O)C[C@]1(OC2)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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